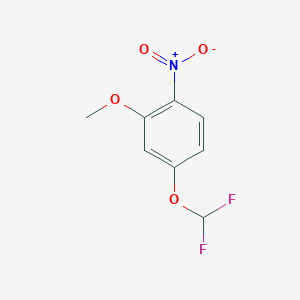

5-(Difluoromethoxy)-2-nitroanisole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO4 |

|---|---|

Molecular Weight |

219.14 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2-methoxy-1-nitrobenzene |

InChI |

InChI=1S/C8H7F2NO4/c1-14-7-4-5(15-8(9)10)2-3-6(7)11(12)13/h2-4,8H,1H3 |

InChI Key |

CPKNVOBPEZEQLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethoxy 2 Nitroanisole and Analogous Structures

Approaches to Constructing the Difluoromethoxy-Substituted Aromatic Ring

The introduction of the difluoromethoxy (OCF₂H) group is a critical step in the synthesis. This moiety is valued in medicinal chemistry as it can enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups. orgsyn.orgnih.govnih.gov Various methods have been developed to form the aryl difluoromethyl ether linkage.

A primary strategy for forming the C-O-CF₂H bond involves the reaction of a phenolic precursor with a difluorocarbene (:CF₂) source. This method leverages the nucleophilicity of the phenoxide ion to trap the highly electrophilic difluorocarbene. orgsyn.org

Commonly used difluorocarbene precursors include:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) : This bench-stable and relatively non-toxic salt generates difluorocarbene upon thermal decarboxylation. orgsyn.orgorgsyn.org The reaction is typically performed in the presence of a base to generate the phenolate (B1203915) nucleophile from the corresponding phenol (B47542). orgsyn.org

S-(Difluoromethyl)sulfonium Salts : These reagents serve as effective difluorocarbene precursors, reacting with a wide range of phenols in the presence of a base like lithium hydroxide (B78521) to afford aryl difluoromethyl ethers in good to excellent yields. acs.org

Diethyl (bromodifluoromethyl)phosphonate : This reagent is also used for the difluoromethylation of hydroxyl groups under basic conditions. nih.gov

The general mechanism involves the in-situ generation of difluorocarbene, which is then attacked by the phenoxide to form the desired ether. orgsyn.org This approach is versatile and has been successfully applied to various substituted phenols. orgsyn.orgacs.org A convenient method also exists for preparing aryl formates by exploiting difluorocarbene as a carbon monoxide surrogate, which proceeds through an O-difluoromethylation of the phenol intermediate. rsc.org

| Reagent/Method | Precursor | Conditions | Outcome | Reference |

| Sodium Chlorodifluoroacetate | Phenol | Base (e.g., K₂CO₃), DMF/H₂O, Heat | Aryl Difluoromethyl Ether | orgsyn.orgorgsyn.org |

| S-(Difluoromethyl)sulfonium Salt | Phenol | LiOH | Aryl Difluoromethyl Ether | acs.org |

| Diethyl (bromodifluoromethyl)phosphonate | 2-Hydroxyestrone derivative | KOH, MeCN/H₂O, RT | 2-Difluoromethoxy derivative | nih.gov |

While direct electrophilic difluoromethoxylation is less common than nucleophilic approaches, methods for the direct C-H functionalization of arenes have been developed. These strategies avoid the need for pre-functionalized phenols. One such approach is the visible-light photocatalytic C-H difluoromethoxylation of arenes and heteroarenes. nih.gov This radical-based aromatic substitution uses a redox-active difluoromethoxylating reagent and a photoredox catalyst. The process generates an OCF₂H radical, which adds to the aromatic ring, followed by oxidation and deprotonation to yield the product. nih.gov This method can produce multiple regioisomers in a single operation, which can be advantageous in discovery chemistry. nih.gov

Additionally, specialized electrophilic difluoromethylating reagents have been designed for the C-H (phenylsulfonyl)difluoromethylation of arenes under mild, transition-metal-free conditions. nih.gov

Oxidative and reductive steps are often integral to broader synthetic sequences. For instance, in photocatalytic C-H difluoromethoxylation, the proposed mechanism involves the single-electron transfer (SET) from an excited photoredox catalyst to the difluoromethoxylating reagent, forming a radical intermediate. nih.gov The subsequent addition of this radical to the arene produces a difluoromethoxylated cyclohexadienyl radical, which is then oxidized to afford the final product. nih.gov

In a different context, the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives has been achieved through a sequence involving the reduction of a nitrobenzoate precursor to a hydroxylamine (B1172632), followed by an intramolecular OCF₃ migration. nih.gov While this example involves a trifluoromethoxy group, it highlights the utility of reductive and oxidative transformations in manipulating fluorinated substituents on an aromatic ring.

Regioselective Introduction of the Nitro Group on Fluorinated Anisole (B1667542) Scaffolds

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring. In the case of a difluoromethoxy-substituted anisole, both the methoxy (B1213986) (-OCH₃) and difluoromethoxy (-OCF₂H) groups are ortho-, para-directing.

A key step in the synthesis of 5-(difluoromethoxy)-2-nitroanisole is the nitration of a precursor like N-[4-(difluoromethoxy)phenyl]acetamide. In this reaction, fuming nitric acid is used in the presence of sulfuric acid. primescholars.com The acetamido group is a strong activating, ortho-, para-director, while the difluoromethoxy group is also ortho-, para-directing but is less activating due to the electron-withdrawing nature of the fluorine atoms. The nitration occurs at the position ortho to the strongly activating acetamido group and meta to the difluoromethoxy group, yielding N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. primescholars.com Subsequent hydrolysis of the acetamido group provides the corresponding aniline, which can then be converted to the target anisole.

| Precursor | Reagents | Product | Reference |

| N-[4-(difluoromethoxy)phenyl]acetamide | Fuming HNO₃, H₂SO₄ | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | primescholars.com |

| 2,4-Difluoro-1-nitrobenzene | Potassium tert-butoxide, Methanol | 4-Fluoro-2-methoxy-1-nitrobenzene (analogous) | chemicalbook.com |

Multi-Step Synthesis of 5-(Difluoromethoxy)-2-nitroanisole Precursors

A documented synthetic route to intermediates for compounds like pantoprazole (B1678409) involves the synthesis of 4-(difluoromethoxy)aniline (B1299965) and its derivatives. primescholars.comgoogle.com Aniline derivatives are versatile precursors in organic synthesis. researchgate.netrsc.org

An improved synthesis for a related medicinal intermediate, 2-mercapto-5-difluoromethoxy-1H-benzimidazole, outlines a clear pathway that generates key precursors for 5-(difluoromethoxy)-2-nitroanisole: primescholars.com

Difluoromethylation : Starting with p-hydroxy acetanilide (B955), the difluoromethoxy group is introduced to form N-[4-(difluoromethoxy)phenyl]acetamide.

Nitration : The acetanilide is then nitrated regioselectively to yield N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide.

Hydrolysis : The acetamido group is hydrolyzed under basic conditions (NaOH in methanol) to give [4-(difluoromethoxy)-2-nitrophenyl]amine, a key aniline precursor. primescholars.com

This aniline can then be further functionalized. For example, reduction of the nitro group would lead to a 4-(difluoromethoxy)phenylenediamine derivative, which is another important building block. google.com These difluoromethoxylated anilines and phenylenediamines are crucial intermediates for constructing the final target structure. primescholars.comgoogle.com

Routes Starting from Fluorinated Nitrobenzene (B124822) Derivatives

The synthesis of nitroaromatic compounds often involves the strategic introduction of functional groups onto a pre-existing nitrobenzene core. When the target molecule contains fluorine, starting with a fluorinated nitrobenzene derivative can be an effective approach. While a direct, single-step synthesis of 5-(difluoromethoxy)-2-nitroanisole from a fluorinated nitrobenzene is not extensively documented in readily available literature, a plausible multi-step pathway can be constructed based on established chemical transformations.

One potential route begins with a commercially available starting material such as 3-methoxy-4-nitrophenol. nih.gov This precursor already contains the required methoxy and nitro groups in the desired substitution pattern. The key transformation would then be the introduction of the difluoromethyl group onto the phenolic oxygen.

A general reaction for this would be the difluoromethoxylation of 3-methoxy-4-nitrophenol. This can be achieved using a difluoromethylating agent, such as chlorodifluoromethane (B1668795) or other sources of the difluoromethoxy radical, often in the presence of a base.

Table 1: Plausible Synthetic Route from a Phenol Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Methoxy-4-nitrophenol | Difluoromethylating agent (e.g., HCF2Cl), Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-(Difluoromethoxy)-2-nitroanisole |

In a related synthesis, 5-fluoro-2-nitroanisole (B157042) is prepared from 2,4-difluoro-1-nitrobenzene. chemicalbook.com In this process, one of the fluorine atoms is selectively replaced by a methoxy group using potassium tert-butoxide in toluene. chemicalbook.com This demonstrates the feasibility of nucleophilic aromatic substitution on fluorinated nitrobenzenes to build up complexity. A similar strategy could be envisioned where a difluoromethoxy nucleophile displaces a fluorine atom from a suitable polyfluorinated nitrobenzene derivative.

Another approach could involve the synthesis of 2-amino-5-nitroanisole, which can be a precursor for various transformations. google.com While this specific patent focuses on the synthesis of 2,5-dibromophenol, it highlights the utility of functionalized nitroanisoles as key intermediates. google.com

Catalytic Systems and Green Chemistry Principles in 5-(Difluoromethoxy)-2-nitroanisole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic systems and the adherence to green chemistry principles to create more sustainable and efficient processes.

The introduction of the difluoromethoxy group can be achieved through catalytic methods. A significant advancement is the use of visible-light photoredox catalysis for the direct C-H difluoromethoxylation of arenes and heteroarenes. rsc.orgnih.gov This method employs a redox-active difluoromethoxylating reagent and a photoredox catalyst, operating at room temperature. rsc.orgnih.gov The reaction proceeds through a single electron transfer (SET) mechanism, generating a difluoromethoxy radical that then adds to the aromatic ring. rsc.orgnih.gov Such a strategy could potentially be adapted for the synthesis of 5-(difluoromethoxy)-2-nitroanisole, offering a milder alternative to traditional methods.

Table 2: Catalytic Approaches for Related Transformations

| Catalytic System | Reaction Type | Key Features |

| Photoredox Catalysis | C-H Difluoromethoxylation | Utilizes visible light, proceeds at room temperature, generates OCF2H radical. rsc.orgnih.gov |

| Vanadium Catalysts | Oxidative Phenol Coupling | Effective for intramolecular coupling to form phenol dienone structures. nih.gov |

| Copper Catalysts | C-O Coupling of Phenols | Uses oxygen as a terminal oxidant, forms ortho-quinone-phenol adducts. nih.gov |

| Phase Transfer Catalysis | Nucleophilic Substitution | Facilitates reaction between reactants in different phases (e.g., aqueous and organic), improving reaction rates and avoiding harsh conditions. youtube.com |

From a green chemistry perspective, several principles can be applied to the synthesis of 5-(difluoromethoxy)-2-nitroanisole:

Use of Safer Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water or anisole, which is considered a greener solvent. youtube.com The use of water as a solvent has been demonstrated in the synthesis of related benzimidazole (B57391) structures, simplifying the process and reducing environmental impact. youtube.com

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. youtube.com Photocatalysis, as mentioned above, is particularly green as it uses light as an energy source. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with photocatalytic methods, reduces energy consumption. rsc.orgnih.gov

Use of Renewable Feedstocks: While not yet prevalent for this specific compound, a long-term green chemistry goal is to source starting materials from renewable resources.

The application of phase transfer catalysis (PTC) is another green chemistry tool that could be relevant. youtube.com In a potential synthesis involving a nucleophilic substitution, a phase transfer catalyst could facilitate the reaction between an aqueous phase containing the nucleophile and an organic phase with the aromatic substrate, thus avoiding the need for a single, often less environmentally friendly, solvent that can dissolve both reactants. youtube.com

Reaction Pathways and Mechanistic Studies of 5 Difluoromethoxy 2 Nitroanisole

Influence of Electronic Effects of the Difluoromethoxy and Nitro Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 5-(difluoromethoxy)-2-nitroanisole is significantly governed by the electronic properties of its two substituents: the difluoromethoxy group (-OCHF2) and the nitro group (-NO2). These groups exert opposing electronic effects, creating a nuanced reactivity profile.

Susceptibility to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions involve the attack of an electrophile on the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com Due to the strong deactivating nature of the nitro group, 5-(difluoromethoxy)-2-nitroanisole is generally resistant to electrophilic attack. The electron density of the aromatic ring is significantly diminished, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgyoutube.com

Any electrophilic substitution that does occur would be directed by the interplay of the two substituents. The nitro group is a meta-director, while the difluoromethoxy group is an ortho-, para-director. wikipedia.orgyoutube.com Given the positions of the existing groups, potential sites for electrophilic attack are limited and the reaction would likely require harsh conditions.

Behavior in Nucleophilic Aromatic Substitution Reactions

In contrast to its low reactivity in SEAr, the presence of the strong electron-withdrawing nitro group makes the aromatic ring of 5-(difluoromethoxy)-2-nitroanisole susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is favored when the aromatic ring is electron-poor, a condition met by the presence of the nitro group. wikipedia.orgmasterorganicchemistry.com

The nitro group, being ortho and para to potential leaving groups (though none are inherently present on the parent molecule), activates these positions for nucleophilic attack. wikipedia.orgnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. wikipedia.orgyoutube.com The difluoromethoxy group, with its inductive electron-withdrawing effect, further enhances the electrophilicity of the ring, albeit to a lesser extent than the nitro group.

Transformations of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of 5-(difluoromethoxy)-2-nitroanisole.

Catalytic Hydrogenation and Other Reduction Methodologies to Aromatic Amines

The reduction of the nitro group to an aromatic amine is a fundamental and widely used transformation in organic synthesis. wikipedia.orgacsgcipr.org This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. acsgcipr.orggoogle.com

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Nickel catalyst | High yields, clean reaction, recyclable catalyst | Requires specialized equipment for handling H2 gas, potential for over-reduction |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH3COOH | Inexpensive reagents, effective for many substrates | Generates significant metal waste, harsh acidic conditions may not be compatible with all functional groups |

| Transfer Hydrogenation | Ammonium formate, hydrazine (B178648) with a catalyst (e.g., Pd/C) | Avoids the use of H2 gas, milder conditions | May require stoichiometric amounts of the hydrogen donor |

For 5-(difluoromethoxy)-2-nitroanisole, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to selectively reduce the nitro group to the corresponding aniline (B41778), 4-(difluoromethoxy)-2-methoxyaniline. wikipedia.orggoogle.com It is crucial to control the reaction conditions to avoid the reduction of other functional groups or the aromatic ring itself.

Pathways Leading to Other Nitrogen-Containing Functionalities (e.g., Azoxy, Azo)

Partial reduction of the nitro group can lead to other nitrogen-containing functional groups, such as azoxy and azo compounds. researchgate.netmdpi.com The formation of these derivatives is highly dependent on the reaction conditions and the reducing agent employed.

For instance, reduction of nitroarenes with reagents like zinc metal in the presence of a base can lead to the formation of azoxybenzenes. wikipedia.org Further reduction can then yield the corresponding azobenzene. wikipedia.org These reactions proceed through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. researchgate.net

| Target Functionality | Typical Reagents and Conditions | Intermediate Species |

|---|---|---|

| Azoxy (-N=N(O)-) | Mild reducing agents (e.g., NaAsO2, glucose in base) | Nitroso and hydroxylamine |

| Azo (-N=N-) | Stronger reducing agents (e.g., LiAlH4, NaBH4 with a catalyst) | Azoxy compound |

Chemical Stability and Transformations of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is generally considered to be a stable functional group, particularly in comparison to its non-fluorinated counterpart, the methoxy (B1213986) group. nih.gov The strong carbon-fluorine bonds contribute to its robustness under many reaction conditions. researchgate.netrsc.org

The difluoromethyl group is more resistant to acidic and basic hydrolysis than monofluorinated groups. researchgate.net The presence of the two fluorine atoms significantly alters the electronic properties of the attached oxygen, making it less susceptible to protonation and subsequent cleavage. Studies have shown that the trifluoromethoxy group is exceptionally stable, and the difluoromethoxy group shares a high degree of this stability. researchgate.net

Cleavage and Rearrangement Reactions of the Difluoromethoxy Moiety

The C-O bond of the difluoromethoxy group is generally stable. However, under harsh reaction conditions, such as in the presence of strong acids or bases, cleavage could potentially occur. Acid-catalyzed cleavage would likely involve protonation of the ether oxygen, followed by nucleophilic attack. Due to the presence of the electron-withdrawing nitro group, the aromatic ring is less susceptible to attack, making the cleavage of the Ar-O bond challenging.

Rearrangement reactions involving the difluoromethoxy group are not commonly reported under typical organic synthesis conditions. Aromatic rearrangements, such as the Claisen rearrangement, are specific to allyl aryl ethers and are not applicable here.

Interconversion to Other Fluorinated Alkoxy or Carbonyl Derivatives

The interconversion of the difluoromethoxy group in 5-(Difluoromethoxy)-2-nitroanisole to other functionalities represents a potential synthetic pathway. One plausible transformation is the hydrolysis of the difluoromethoxy group to a formyl group (-CHO), which would yield 5-formyl-2-nitroanisole. This type of conversion of a dihalomethyl ether to an aldehyde is a known process in organic chemistry, often requiring acidic or basic conditions.

Another potential interconversion could involve the transformation of the difluoromethoxy group into a trifluoromethoxy group (-OCF3). However, this would necessitate a source of fluorine and specific reaction conditions to facilitate the substitution of the hydrogen atom with a fluorine atom, a process that is not straightforward.

Thermal and Photochemical Reactivity of 5-(Difluoromethoxy)-2-nitroanisole

The presence of the nitro group suggests that 5-(Difluoromethoxy)-2-nitroanisole may exhibit notable thermal and photochemical reactivity, potentially leading to decomposition.

Identification of Trigger Bonds and Decomposition Products

Lacking direct experimental data for 5-(Difluoromethoxy)-2-nitroanisole, we can infer potential trigger bonds and decomposition products by examining a closely related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Studies on DFTNAN have shown that the initial step in its thermal decomposition is the cleavage of the C-NO2 bond at the para position to the methoxy group. nih.govresearchgate.net This is considered the "trigger bond" as its rupture initiates the decomposition cascade.

Following the initial C-NO2 bond cleavage, a series of complex reactions occur, leading to the formation of various gaseous and solid products. For DFTNAN, the decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and various fluorinated organic fragments. nih.govresearchgate.net

Based on this, it is plausible that the thermal decomposition of 5-(Difluoromethoxy)-2-nitroanisole would also be initiated by the cleavage of the C-NO2 bond. The subsequent decomposition would likely produce a mixture of nitrogen oxides, carbon oxides, and fluorinated aromatic fragments.

Photochemical reactivity is also anticipated due to the presence of the nitroaromatic system. Nitroaromatic compounds are known to absorb UV light, which can lead to the excitation of electrons and subsequent chemical reactions. acs.org The photochemical decomposition of fluorinated pesticides has been observed, though the difluoromethyl group often remains intact. nih.gov Potential photolysis products could arise from the cleavage of the C-NO2 bond or reactions involving the aromatic ring.

Comparative Analysis of Decomposition Mechanisms with Related Nitroaromatics

A comparative analysis with other nitroaromatic compounds highlights the influence of the substituents on the decomposition mechanism. For instance, in trinitroanisole (TNAN), the trigger bond is the C-NO2 bond at the ortho position to the methoxy group. nih.govresearchgate.net In contrast, the presence of fluorine atoms in DFTNAN shifts the trigger bond to the para-nitro group. nih.govresearchgate.net This suggests that the electronic effects of the fluorine atoms play a significant role in determining the weakest bond in the molecule.

The thermal stability of nitroaromatic compounds is also influenced by their substituents. Studies on DFTNAN indicate that while it has a high thermal decomposition temperature, the introduction of fluorine atoms can, in some cases, decrease the thermal stability compared to its non-fluorinated analog, TNAN. nih.govresearchgate.netnih.gov This counterintuitive effect is attributed to the electronic destabilization caused by the fluorine atoms.

The following table summarizes the thermal decomposition data for DFTNAN, providing a basis for estimating the potential behavior of 5-(Difluoromethoxy)-2-nitroanisole.

Table 1: Thermal Decomposition Data for 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)

| Parameter | Value | Reference |

| Decomposition Onset Temperature (DSC) | ~282 °C | researchgate.net |

| Peak Decomposition Temperature (DSC) | ~300 °C | researchgate.net |

| Trigger Bond | C-NO2 (para position) | nih.govresearchgate.net |

| Major Gaseous Decomposition Products | NOx, CO, CO2, Fluorinated hydrocarbons | nih.govresearchgate.net |

It is important to reiterate that the information presented above is largely based on analogies with related compounds due to the absence of specific data for 5-(Difluoromethoxy)-2-nitroanisole. Further experimental and computational studies are necessary to fully elucidate the reaction pathways and reactivity of this compound.

Advanced Characterization and Computational Analysis of 5 Difluoromethoxy 2 Nitroanisole

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The molecular structure of 5-(difluoromethoxy)-2-nitroanisole can be effectively elucidated using a combination of advanced spectroscopic techniques. While specific experimental data for this exact compound is not widely published, predictions can be made based on the analysis of structurally similar compounds, such as 2-nitroanisole (B33030), 5-chloro-2-nitroanisole, and other substituted anisoles. nih.govchemicalbook.comresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethoxy group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other and potentially with the fluorine atoms of the difluoromethoxy group.

¹³C NMR spectroscopy would provide key information on the carbon skeleton. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy and difluoromethoxy groups. cdnsciencepub.com The carbon of the difluoromethoxy group will show a characteristic triplet due to coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy will be crucial for confirming the presence and chemical environment of the difluoromethoxy group, likely showing a doublet due to coupling with the geminal proton.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the functional groups present. nih.govguidechem.com Key expected vibrational frequencies include:

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Stretching vibrations for the C-O-C ether linkages of the anisole (B1667542) and difluoromethoxy groups.

Vibrations associated with the C-F bonds of the difluoromethoxy group.

Aromatic C-H and C=C stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of 5-(difluoromethoxy)-2-nitroanisole in a suitable solvent like ethanol (B145695) is expected to exhibit absorption bands in the UV region. nih.govscience-softcon.denih.gov These absorptions are due to π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The substitution pattern will influence the exact position and intensity of these bands. For comparison, 2-nitroanisole shows absorption maxima around 249 nm and 304 nm. guidechem.com

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | Aromatic protons, methoxy protons, difluoromethoxy proton (CHF₂) |

| ¹³C NMR | Aromatic carbons, methoxy carbon, difluoromethoxy carbon (triplet) |

| ¹⁹F NMR | Difluoromethoxy group (doublet) |

| IR (cm⁻¹) | ~1530 (NO₂ asym), ~1350 (NO₂ sym), C-O-C, C-F, aromatic C-H, C=C |

| UV-Vis (nm) | Bands in the UV region, influenced by substituents |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 5-(difluoromethoxy)-2-nitroanisole. niscpr.res.inresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Orbitals

DFT calculations can provide detailed information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's chemical reactivity and electronic properties. nih.govstackexchange.com

For 5-(difluoromethoxy)-2-nitroanisole, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Property | Predicted Characteristics |

| HOMO Localization | Aromatic ring and methoxy group |

| LUMO Localization | Nitro group |

| HOMO-LUMO Gap | Indicative of chemical reactivity and electronic transitions |

Prediction of Spectroscopic Signatures and Conformational Preferences

DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict UV-Vis absorption spectra. mdpi.com

Conformational analysis using DFT can reveal the most stable three-dimensional arrangement of the molecule. For anisole derivatives, a key conformational feature is the orientation of the methoxy group relative to the aromatic ring. acs.orgacs.org The methoxy group can be either coplanar with the ring or perpendicular to it, with the planar conformation generally being more stable due to conjugation between the oxygen lone pair and the aromatic π-system. oup.com The presence of the ortho-nitro group in 5-(difluoromethoxy)-2-nitroanisole may induce some steric hindrance, potentially leading to a slightly non-planar arrangement of the methoxy group. organicchemistrytutor.comlibretexts.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 5-(difluoromethoxy)-2-nitroanisole and its interactions with other molecules, such as solvents or biological macromolecules. rutgers.eduacs.orgmdpi.com These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular forces.

In a solution, the interactions between 5-(difluoromethoxy)-2-nitroanisole and solvent molecules would be influenced by the polarity of both the solute and the solvent. The nitro and difluoromethoxy groups can participate in dipole-dipole interactions and potentially hydrogen bonding (with the oxygen atoms acting as acceptors). nih.govrsc.org MD simulations can elucidate the structure of the solvation shell and the preferred orientation of solvent molecules around the solute. nih.govnih.gov Such studies are crucial for understanding reaction mechanisms in solution and the partitioning behavior of the molecule. For instance, studies on similar nitroaromatic compounds have highlighted the importance of hydrogen bonding in their interactions. rutgers.eduacs.org

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics and data mining approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to correlate the chemical structure of 5-(difluoromethoxy)-2-nitroanisole with its physical, chemical, and biological properties. mdpi.comnih.govf1000research.com These methods rely on the analysis of large datasets of related compounds to build predictive models. nih.govosti.govijirset.com

For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity and mutagenicity. mdpi.comnih.govresearchgate.net These models often use molecular descriptors that quantify various aspects of the molecular structure, such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters. researchgate.net The presence of the electron-withdrawing nitro group is a key determinant of the properties of many nitroaromatic compounds. researchgate.net By applying such models, it would be possible to estimate the potential biological activity and environmental fate of 5-(difluoromethoxy)-2-nitroanisole based on its structural features.

Structure Activity and Structure Property Relationship Studies of 5 Difluoromethoxy 2 Nitroanisole Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of 5-(Difluoromethoxy)-2-nitroanisole in chemical reactions, particularly nucleophilic aromatic substitution (SNAr), are significantly influenced by the electronic and steric nature of its substituents. The aromatic ring is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group (NO₂) and the difluoromethoxy group (OCHF₂). numberanalytics.commasterorganicchemistry.com This electron deficiency makes the ring susceptible to attack by nucleophiles.

The methoxy (B1213986) group (OCH₃) at the 2-position is an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, the powerful electron-withdrawing nitro group at the same position creates a strong dipole, making the carbon atom to which it is attached highly electrophilic. libretexts.org In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.comlibretexts.org The stability of this intermediate is paramount to the reaction's feasibility.

Substituent Effects on Reactivity:

A systematic investigation would involve introducing various substituents at different positions on the benzene (B151609) ring and observing the impact on reaction rates. For instance, replacing the methoxy group with other alkoxy groups of varying steric bulk could modulate the accessibility of the reaction center to incoming nucleophiles.

| Substituent at C2 | Electronic Effect | Expected Impact on SNAr Rate (relative to OCH₃) |

| OCH₂CH₃ (Ethoxy) | Electron-donating | Slightly slower due to increased steric hindrance |

| OCH(CH₃)₂ (Isopropoxy) | Electron-donating | Significantly slower due to substantial steric hindrance |

| OCF₃ (Trifluoromethoxy) | Strongly electron-withdrawing | Faster due to enhanced ring electrophilicity |

Substituent Effects on Selectivity:

In derivatives of 5-(Difluoromethoxy)-2-nitroanisole, the regioselectivity of nucleophilic attack would be directed by the existing substituents. The nitro group is a powerful ortho, para-director for nucleophilic attack. libretexts.org Therefore, in a scenario where a leaving group is present at a position ortho or para to the nitro group, substitution at that site would be highly favored.

For example, in a hypothetical derivative, 6-chloro-5-(difluoromethoxy)-2-nitroanisole, nucleophilic attack would preferentially occur at the carbon bearing the chlorine atom, facilitated by the resonance stabilization of the negative charge in the Meisenheimer complex by the adjacent nitro group.

Rational Design Principles for Optimizing Derivative Performance in Synthetic Applications

The rational design of 5-(Difluoromethoxy)-2-nitroanisole derivatives for specific synthetic applications hinges on a deep understanding of the principles outlined in the previous section. By strategically modifying the substituents, one can fine-tune the electronic and steric properties of the molecule to achieve desired outcomes.

For instance, to enhance the rate of a desired SNAr reaction, one could introduce additional electron-withdrawing groups on the aromatic ring. Conversely, to favor a different reaction pathway or to increase the stability of the compound, one might introduce electron-donating groups or sterically hindering groups.

Design Principles for Enhanced Reactivity:

| Design Goal | Proposed Modification | Rationale |

| Increase SNAr Rate | Introduce a cyano (-CN) or another nitro group at C4 or C6 | Further activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. |

| Improve Solubility in Organic Solvents | Introduce a long-chain alkyl group at a vacant position | Increases the lipophilicity of the molecule. |

| Introduce a Handle for Further Functionalization | Replace the methoxy group with a benzyloxy group | The benzyl (B1604629) group can be selectively removed via hydrogenolysis to reveal a hydroxyl group for subsequent reactions. |

The synthesis of related compounds, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an intermediate for the proton pump inhibitor pantoprazole (B1678409), showcases the synthetic utility of difluoromethoxy-substituted nitroaromatics. primescholars.comossila.com The synthesis involves nitration, reduction of the nitro group to an amine, and subsequent cyclization, highlighting the importance of the nitro group as a synthetic handle. primescholars.com

Stereochemical Influences on Reaction Outcomes and Product Profiles

Stereochemistry can play a significant role in the reactions of derivatives of 5-(Difluoromethoxy)-2-nitroanisole, particularly if a chiral center is present in a substituent or if a new chiral center is formed during a reaction. libretexts.orgslideshare.net

If a derivative of 5-(Difluoromethoxy)-2-nitroanisole is chiral, reactions can proceed with either retention or inversion of configuration at the chiral center, or they can lead to a mixture of diastereomers. libretexts.orgedu.krd The outcome is often dependent on the reaction mechanism. For example, an SN2 reaction at a chiral center in a side chain would typically proceed with inversion of stereochemistry. libretexts.org

Formation of New Chiral Centers:

If a reaction leads to the formation of a new chiral center, the stereochemical outcome will depend on the nature of the reactants and the reaction conditions. The addition of a nucleophile to a carbonyl group in a side chain, for instance, could create a new stereocenter. The approach of the nucleophile from either the Re or Si face of the trigonal planar carbonyl group may not be equally probable if the starting material is already chiral, leading to a diastereomeric excess of one product. libretexts.org

Atropisomerism:

Future Research Directions and Emerging Opportunities

Advancements in Sustainable and Atom-Economical Synthetic Routes for Difluoromethoxylated Aromatics

The development of environmentally benign and efficient methods for synthesizing difluoromethoxylated aromatic compounds, including 5-(Difluoromethoxy)-2-nitroanisole, is a critical area of future research. Traditional fluorination methods often rely on harsh reagents and produce significant waste. Therefore, a shift towards more sustainable practices is paramount.

Future investigations will likely focus on catalytic systems that promote atom economy, minimizing the incorporation of auxiliary atoms into the final product. Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. nih.govnih.gov Further research could explore novel photocatalysts and reaction conditions to improve the efficiency and selectivity of difluoromethoxylation reactions. nih.gov The goal is to develop processes that utilize readily available and inexpensive starting materials, reduce energy consumption, and minimize the generation of hazardous byproducts. researchgate.net

Discovery of Novel Reactivity and Catalytic Transformations Involving 5-(Difluoromethoxy)-2-nitroanisole

The unique electronic properties conferred by the difluoromethoxy and nitro groups on the aromatic ring of 5-(Difluoromethoxy)-2-nitroanisole make it an intriguing substrate for exploring novel chemical reactions and catalytic transformations. The electron-withdrawing nature of both substituents can influence the reactivity of the aromatic ring and the methoxy (B1213986) group in unexpected ways.

Future research could investigate the selective reduction of the nitro group to an amino group, opening pathways to a diverse range of substituted anilines which are valuable building blocks in medicinal chemistry and materials science. Furthermore, the development of new catalytic systems for the functionalization of the C-H bonds on the aromatic ring would enable the introduction of additional functional groups, leading to the synthesis of complex and highly functionalized molecules. Understanding the interplay between the difluoromethoxy and nitro groups will be crucial for designing selective and efficient transformations.

Integration into Advanced Functional Materials and Optoelectronic Applications

The incorporation of fluorinated motifs into organic molecules can significantly impact their physical and electronic properties, making them attractive candidates for advanced functional materials. rsc.org The difluoromethoxy group in 5-(Difluoromethoxy)-2-nitroanisole can enhance properties such as thermal stability, solubility, and electronic characteristics.

Future research will likely explore the synthesis of polymers and other macromolecular structures incorporating the 5-(Difluoromethoxy)-2-nitroanisole unit. These materials could exhibit unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The electron-withdrawing nature of the substituents could lead to materials with interesting charge-transport properties. Investigations into the liquid crystalline behavior and self-assembly of derivatives of 5-(Difluoromethoxy)-2-nitroanisole could also unveil new applications in display technologies and sensor development.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Sciences

The intersection of synthetic chemistry and biology offers a fertile ground for discovering new therapeutic agents and chemical probes. broadinstitute.org The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govrsc.org

Future interdisciplinary research could focus on synthesizing derivatives of 5-(Difluoromethoxy)-2-nitroanisole and evaluating their biological activities. The presence of the nitroaromatic moiety suggests potential applications in areas such as hypoxia-activated prodrugs, where the nitro group is selectively reduced in low-oxygen environments characteristic of solid tumors. Furthermore, the difluoromethoxy group can serve as a bioisostere for other functional groups, potentially leading to compounds with improved pharmacokinetic profiles. nih.gov Collaborative efforts between synthetic chemists and biologists will be essential to design, synthesize, and test new compounds for a wide range of biological targets. broadinstitute.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.